N-(4-anilinophenyl)-4-bromobenzamide
Description
Contextualization within Benzamide (B126) Derivatives Research
The benzamide functional group is a cornerstone of modern medicinal chemistry and materials science. It consists of a benzene (B151609) ring attached to an amide group and is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The amide bond's planarity and its capacity to act as both a hydrogen bond donor and acceptor make it crucial for molecular recognition in biological systems.
Benzamide derivatives exhibit a vast spectrum of pharmacological activities. They are found in drugs used as anti-cancer agents, kinase inhibitors, and treatments for neurological conditions. nih.gov For instance, N-arylbenzamides, a class to which N-(4-anilinophenyl)-4-bromobenzamide belongs, have been identified as promising scaffolds for developing novel estrogen receptor agonists and potent inhibitors of the LRRK2 enzyme, a target for Parkinson's disease therapies. nih.govtandfonline.com The structural rigidity and synthetic accessibility of the benzamide core allow for the creation of large libraries of compounds for screening, facilitating the discovery of new therapeutic agents. tandfonline.com
Historical Perspective on Related Chemical Entities
The study of benzamides dates back to the early days of organic chemistry. The synthesis of the parent compound, benzamide, and its derivatives has evolved significantly over the centuries. Historically, amide bonds were often formed through vigorous reactions, but modern chemistry offers a plethora of milder and more efficient methods.
The synthesis of this compound would logically proceed via the acylation of N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine) with 4-bromobenzoyl chloride . The precursors themselves have their own developmental history. N-phenyl-p-phenylenediamine and its derivatives became industrially significant as antioxidants and antiozonants for the rubber industry, leading to the development of various synthetic routes to produce them efficiently. google.comwikipedia.org The other precursor, 4-bromobenzoyl chloride, is readily prepared from 4-bromobenzoic acid using standard reagents like thionyl chloride or phosphorus pentachloride, methods that have been refined over many decades for reliability and high yield. prepchem.comprepchem.com
Significance of this compound in Current Chemical Science
While specific research on this compound is limited, its chemical structure allows for an informed discussion of its potential significance. The molecule is an amalgam of three key components: a diphenylamine (B1679370) core, an amide linker, and a brominated phenyl ring.
Synthesis: The most probable synthetic route is the reaction between N-phenyl-p-phenylenediamine and 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution, a fundamental reaction in organic synthesis. A general scheme for a similar synthesis is the reaction of an aniline (B41778) derivative with a benzoyl chloride to form the corresponding N-arylbenzamide. researchgate.netnih.gov
Structural Features: The N-phenyl-p-phenylenediamine portion of the molecule is known for its use as a monomer in conductive polymers and as a potent antioxidant. cymitquimica.commdpi.com The amide linkage provides structural rigidity and specific hydrogen bonding capabilities. tandfonline.com The terminal 4-bromophenyl group is particularly significant; the bromine atom acts as a heavy atom that can influence crystal packing and provides a reactive handle for further chemical modification through cross-coupling reactions.
The properties of the precursors are well-documented and provide insight into the synthesis and handling of the final compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |
|---|---|---|---|---|---|
| N-phenyl-p-phenylenediamine | 101-54-2 | C₁₂H₁₂N₂ | 184.24 | Dark purple/black solid smolecule.comnih.gov | 68-72 sigmaaldrich.com |
| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | Light yellow crystal/liquid chemicalbook.comchembk.com | 36-39 chembk.com |
| This compound | 23058-58-4 | C₁₉H₁₆BrN₂O | 368.25 | Data not available | Data not available |
Overview of Research Trajectories for the Compound
Given the lack of dedicated studies on this compound, its research trajectories can be inferred from studies on analogous structures.
Medicinal Chemistry: The N-arylbenzamide scaffold is a validated starting point for drug discovery. nih.govtandfonline.com Research on N-phenylbenzamide derivatives has shown their potential as DNA minor groove binders with activity against kinetoplastid parasites, the causative agents of neglected tropical diseases. nih.gov The presence of the bromine atom in this compound is a key feature for medicinal chemists. It can be used as a site for diversification, for example, through palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions to attach other molecular fragments. This strategy is commonly employed to optimize the biological activity of a lead compound. mdpi.com Therefore, this compound could serve as an excellent starting platform for developing new kinase inhibitors, antiparasitic agents, or other biologically active molecules.
Materials Science: The N-phenyl-p-phenylenediamine precursor is known for its role in the synthesis of polymers with interesting electronic properties. mdpi.com It is plausible that this compound could be explored as a monomer or a building block for novel functional materials. The large, conjugated aromatic system suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic energy levels is critical. The bromine atom could again serve as a reactive site for polymerization or for grafting the molecule onto surfaces to create functional interfaces.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-8-6-14(7-9-15)19(23)22-18-12-10-17(11-13-18)21-16-4-2-1-3-5-16/h1-13,21H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDYEKKZYTLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 4 Anilinophenyl 4 Bromobenzamide
Established Synthetic Pathways for the Compound
The most common and established method for synthesizing N-(4-anilinophenyl)-4-bromobenzamide is through the acylation of 4-aminodiphenylamine with 4-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a nucleophilic acyl substitution that is widely used for preparing amides from amines and acyl chlorides. fishersci.co.uk
The general procedure involves dissolving 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine or pyridine (B92270), is added to the solution to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.co.uk The mixture is often cooled in an ice bath to control the exothermic nature of the reaction before the 4-bromobenzoyl chloride is added, usually dropwise. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.
Reaction Scheme:
Image of the reaction of 4-aminodiphenylamine with 4-bromobenzoyl chloride to form this compound and HCl.
(Reactant 1: 4-aminodiphenylamine + Reactant 2: 4-bromobenzoyl chloride → Product: this compound + Byproduct: HCl)
The table below outlines typical conditions for this established synthetic pathway.
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Amine | 4-aminodiphenylamine | Nucleophile providing the N-(4-anilinophenyl) group. |
| Acylating Agent | 4-bromobenzoyl chloride | Electrophile providing the 4-bromobenzoyl group. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants without participating in the reaction. fishersci.co.uk |
| Base | Triethylamine, Pyridine | Neutralizes the HCl byproduct, driving the reaction to completion. fishersci.co.uk |
| Temperature | 0°C to Room Temperature | Initial cooling to control the exothermic reaction, then warming to ensure completion. |
| Reaction Time | 1-16 hours | Typical duration to allow for complete conversion of starting materials. fishersci.co.uk |
Novel Approaches in this compound Synthesis
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, reducing waste, and shortening reaction times. Novel approaches applicable to the synthesis of this compound include microwave-assisted synthesis and one-pot cascade protocols.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. anton-paar.comijnrd.org The superheating of solvents in sealed vessels allows for reaction temperatures far above their atmospheric boiling points, which accelerates reaction rates according to the Arrhenius law. anton-paar.com For the synthesis of this compound, employing microwave heating could significantly shorten the required 1-16 hour reaction time of conventional methods. fishersci.co.ukanton-paar.com Studies on other amide syntheses have shown that microwave irradiation can complete reactions in as little as 15-20 minutes. scielo.br
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to days scielo.br | Variable | Standard, widely accessible equipment. |
| Microwave-Assisted Synthesis | Minutes anton-paar.comijnrd.org | Often higher than conventional ijnrd.org | Rapid heating, reduced reaction time, improved yields, higher purity. ijnrd.org |
Reaction Mechanisms and Mechanistic Studies of Synthetic Routes
The established synthesis of this compound via the reaction of an amine with an acyl chloride proceeds through a well-understood nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info
The mechanism consists of two primary stages:
Nucleophilic Addition: The reaction begins with the lone pair of electrons on the nitrogen atom of 4-aminodiphenylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. chemguide.co.uk This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. In this intermediate, the oxygen carries a negative charge, and the nitrogen carries a positive charge. docbrown.infochemguide.co.uk
Elimination: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the carbon-chlorine bond breaks, and the chloride ion is eliminated as a leaving group. This step is the elimination phase of the reaction. Finally, a molecule of the base (e.g., triethylamine) present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the neutral this compound product and the corresponding ammonium salt (e.g., triethylammonium chloride). chemguide.co.uk
Optimization Strategies for Yield and Purity in Synthesis
To maximize the yield and purity of this compound, several reaction parameters can be systematically optimized.
Reagent Purity and Stoichiometry: Using high-purity starting materials (4-aminodiphenylamine and 4-bromobenzoyl chloride) is crucial to prevent side reactions and simplify purification. Adjusting the molar ratio of the reactants can also impact the yield. While a 1:1 ratio is theoretically required, a slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable amine, though this can complicate purification.
Solvent Selection: The choice of solvent is critical. Aprotic solvents like DCM and THF are standard because they effectively dissolve the reactants without interfering with the reaction. fishersci.co.uk The solvent's polarity can influence the reaction rate and the solubility of the ammonium salt byproduct, affecting the ease of product isolation.
Base Selection: The base must be sufficiently strong to neutralize the generated HCl but not so nucleophilic that it competes with the amine in reacting with the acyl chloride. Tertiary amines like triethylamine and diisopropylethylamine (DIPEA) are common choices. fishersci.co.uk
Temperature and Reaction Time: The reaction is highly exothermic, so initial cooling to 0°C is necessary to prevent side product formation. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without unnecessary heating that could degrade the product.
Purification Method: After the reaction, a standard workup involves washing the organic layer with dilute aqueous acid (to remove excess amine and base) and then with aqueous base (to remove unreacted acyl chloride and carboxylic acid). The final product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity. mdpi.com
| Parameter | Variable | Effect on Yield/Purity |
|---|---|---|
| Solvent | DCM, THF, DMF | Affects solubility and reaction rate. Must be aprotic and inert. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl byproduct. Choice affects reaction rate and side reactions. |
| Temperature | -10°C to 50°C | Controls reaction rate and minimizes side product formation. |
| Stoichiometry | Equimolar or slight excess of one reagent | Can drive reaction to completion but may complicate purification. |
| Purification | Recrystallization, Column Chromatography | Removes impurities and unreacted starting materials to yield a pure product. mdpi.com |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Atom Economy: The traditional synthesis using an acyl chloride has poor atom economy because it generates a stoichiometric amount of ammonium salt waste. A greener alternative is the direct catalytic amidation of 4-bromobenzoic acid with 4-aminodiphenylamine. This approach avoids the pre-formation of the acyl chloride, and the only byproduct is water, leading to a much higher atom economy. nih.gov
Safer Solvents and Reagents: Many common solvents for amide synthesis, such as DCM, DMF, and NMP, have significant health and environmental concerns. rsc.org Green chemistry encourages their replacement with safer, bio-based alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or limonene. rsc.orgbohrium.combohrium.com Similarly, replacing hazardous chlorinating agents like thionyl chloride or oxalyl chloride with greener coupling agents is a key goal. researchgate.net
Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a core principle of green chemistry. researchgate.net Direct amidation can be facilitated by various catalysts, minimizing the waste associated with traditional coupling agents. nih.gov Furthermore, electrochemical synthesis is an emerging green pathway that can form amide bonds without the need for external oxidizing agents or metal catalysts. researchgate.net
| Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Reagents | 4-bromobenzoyl chloride (made with SOCl₂) | Direct use of 4-bromobenzoic acid with a catalyst. nih.gov |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) rsc.org | 2-MeTHF, CPME, Cyrene, or solvent-free conditions. rsc.orgbohrium.com |
| Byproduct | Triethylammonium chloride (salt waste) | Water nih.gov |
| Energy | Conventional heating (oil bath) for hours | Microwave irradiation for minutes. nih.gov |
Advanced Characterization Techniques and Structural Elucidation Studies for N 4 Anilinophenyl 4 Bromobenzamide
Spectroscopic Methodologies in Structural Analysis
Spectroscopic techniques provide fundamental insights into the molecular structure, bonding, and connectivity of N-(4-anilinophenyl)-4-bromobenzamide.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can unequivocally confirm the molecular formula of this compound.
The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₉H₁₅BrN₂O) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This precise measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for [M+H]⁺
| Molecular Formula | Isotope | Calculated m/z |
|---|---|---|
| C₁₉H₁₅⁷⁹BrN₂O | [M+H]⁺ | 367.0444 |
Note: The presence of bromine results in a characteristic isotopic pattern, with the M and M+2 peaks having nearly equal intensity, which is a key signature in the mass spectrum.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a roadmap of the molecule's structure, revealing characteristic losses of functional groups. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation and the 4-anilinophenylaminyl radical or related ions.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are essential for assembling the complete molecular puzzle of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each of the aromatic protons and the N-H protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets) would reveal proton-proton coupling between adjacent non-equivalent protons.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the three aromatic rings.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) experiments would establish correlations between coupled protons, helping to identify adjacent protons within the same spin system, such as those on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different fragments of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC experiment would show a correlation between the amide N-H proton and the carbonyl carbon, as well as with carbons in the adjacent phenyl ring, thus confirming the connectivity around the amide linkage.
Table 2: Predicted ¹H NMR Chemical Shift Ranges
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 8.0 - 10.0 | Singlet |
| Aniline (B41778) N-H | 5.5 - 7.0 | Singlet |
| Aromatic H (adjacent to Br) | 7.6 - 7.8 | Doublet |
| Aromatic H (adjacent to C=O) | 7.8 - 8.0 | Doublet |
X-Ray Crystallography for Solid-State Structure and Conformation
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
Chromatographic and Separation Science Applications in Compound Analysis
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.
A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve good resolution and peak shape for this compound. The purity of the sample is then determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly.
Advanced Analytical Method Development for this compound
The development of robust and validated analytical methods is crucial for quality control and for any further studies involving this compound. An advanced analytical method, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) method, would combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.
Such a method would be developed and validated according to guidelines from the International Council for Harmonisation (ICH). The validation process would establish the method's linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). This ensures that the method is reliable for its intended purpose, which could be the quantification of the compound in various matrices or the monitoring of its stability under different conditions.
Theoretical and Computational Chemistry of N 4 Anilinophenyl 4 Bromobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of N-(4-anilinophenyl)-4-bromobenzamide. nih.govresearchgate.net These calculations can determine the molecule's optimized geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior.
The electronic properties of this compound can be calculated using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) allow for the determination of the HOMO-LUMO energy gap. A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. researchgate.net
The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative oxygen and nitrogen atoms of the amide group, as well as the bromine atom, are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine and amide groups would exhibit positive potential (electrophilic).
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.8 eV |
| Electronegativity | 4.0 eV |
| Chemical Hardness | 2.2 eV |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interaction of a small molecule like this compound with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov These methods are crucial in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
The process involves generating a 3D model of this compound and docking it into the binding site of a target protein. Docking algorithms then predict the preferred binding orientation and affinity of the molecule. jppres.com The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction. mdpi.com
Given its structure, this compound could be investigated as an inhibitor for various enzymes. For instance, the anilino-phenyl moiety is present in many kinase inhibitors, and the bromobenzamide scaffold can participate in hydrogen bonding and hydrophobic interactions. Molecular docking studies could explore its binding to the ATP-binding site of kinases or other enzymes where similar structures have shown activity. nih.gov The interactions could involve hydrogen bonds between the amide group and amino acid residues, as well as hydrophobic interactions involving the phenyl rings. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase | -8.5 | ASN140, LEU92, TYR97 |
| Bromodomain-containing protein 4 (BRD4) | -7.9 | GLN85, MET132, PRO82 |
| Checkpoint Kinase 1 (Chk1) | -9.1 | HIS90, HIS232 |
Note: This table presents hypothetical data to illustrate the typical output of molecular docking studies.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to map the potential energy surface associated with its rotations around single bonds. rsc.orgnih.gov
The key rotatable bonds in this compound are the C-N bonds of the amide and aniline (B41778) groups, and the C-C bond connecting the two phenyl rings. By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be constructed. This reveals the low-energy, and therefore most probable, conformations of the molecule in the gas phase or in different solvents. researchgate.net
Computational methods, such as DFT or semi-empirical methods, can be used to calculate the energies of different conformers. The results of such an analysis can provide insights into how the molecule might adapt its shape to fit into a binding pocket of a biological target. nih.gov
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180 | 45 | 0.00 |
| B | 0 | 45 | +1.5 |
| C | 180 | 135 | +2.1 |
| D | 0 | 135 | +3.8 |
Note: The data in this table is hypothetical and serves to illustrate the results of a conformational analysis.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including NMR, IR, and UV-Visible spectra. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Visible) of molecules. semanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. researchgate.net For this compound, the UV-Visible spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons of the oxygen, nitrogen, and bromine atoms.
Similarly, the vibrational frequencies of this compound can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-H stretch of the amine and amide groups, the C=O stretch of the amide, and the C-Br stretch.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Visible (in Ethanol) | λmax 1 | 285 nm |
| λmax 2 | 350 nm | |
| Infrared (IR) | N-H Stretch (Amide) | 3350 cm⁻¹ |
| C=O Stretch (Amide) | 1680 cm⁻¹ | |
| C-Br Stretch | 650 cm⁻¹ | |
| ¹³C NMR (in DMSO-d₆) | C=O (Amide) | 165 ppm |
| C-Br | 120 ppm |
Note: This table contains hypothetical data representative of computationally predicted spectroscopic properties.
Reaction Pathway Simulations and Mechanistic Insights
Computational chemistry can also be used to simulate reaction pathways and gain insights into the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or potential degradation pathways.
By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different proposed mechanisms can be determined. nih.gov This allows for the identification of the most likely reaction pathway. For example, the synthesis of this compound likely involves the acylation of 4-aminodiphenylamine with 4-bromobenzoyl chloride. Reaction pathway simulations could elucidate the transition state of this nucleophilic acyl substitution reaction.
These simulations provide a molecular-level understanding of the reaction, which can be valuable for optimizing reaction conditions to improve yield and minimize byproducts.
Biological Activity and Molecular Mechanisms of N 4 Anilinophenyl 4 Bromobenzamide
In Vitro Biological Activity Profiling
Based on the activities of structurally related compounds, N-(4-anilinophenyl)-4-bromobenzamide is predicted to exhibit several in vitro biological effects.
Derivatives of N-phenylbenzamide have demonstrated inhibitory activity against various enzymes. For instance, halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. researchgate.net Specifically, compounds with halogen substitutions were found to have notable activity. researchgate.net Furthermore, the aniline (B41778) moiety itself has been implicated in enzyme inhibition, with aniline and its derivatives showing mixed inhibition of human tissue kallikrein. nih.gov The N-phenylbenzamide scaffold has also been explored for the inhibition of DNA methyltransferases (DNMTs), where analogues of SGI-1027, which contains a 4-amino-N-(4-aminophenyl)benzamide core, have shown inhibitory activity against DNMT1 and DNMT3A. nih.gov
Table 1: Potential Enzyme Inhibition by N-phenylbenzamide Derivatives
| Compound Class | Target Enzyme | Reported IC50 Values |
|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM |
| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM researchgate.net |
| 4-Amino-N-(4-aminophenyl)benzamide Analogues | DNA Methyltransferase 1 (DNMT1) | Micromolar range nih.gov |
| 4-Amino-N-(4-aminophenyl)benzamide Analogues | DNA Methyltransferase 3A (DNMT3A) | Micromolar range nih.gov |
| Phenylsulfonylamino-Benzanilides | Apical Sodium-dependent Bile acid Transporter (ASBT) | - |
| Phenylsulfonylamino-Benzanilides | Sodium Taurocholate Cotransporting Polypeptide (NTCP) | - |
Note: This table presents data from studies on related N-phenylbenzamide derivatives to infer the potential activity of this compound.
The N-phenylbenzamide structure is also a key feature in compounds designed to interact with various receptors. For example, N-phenylbenzamide-based antagonists of the farnesoid X receptor (FXR) have been developed, demonstrating the potential of this scaffold to modulate nuclear receptor activity. caltech.edu Additionally, certain benzamide (B126) derivatives have shown affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and adrenergic alpha1 receptors. nih.gov The affinity for these receptors is influenced by the substituents on the benzamide and phenyl rings.
Table 2: Potential Receptor Binding Affinities of Benzamide Derivatives
| Compound Class | Target Receptor | Reported Ki Values |
|---|---|---|
| (Aminomethyl)benzamides | Dopamine D2 | Nanomolar to Micromolar range |
| (Aminomethyl)benzamides | Serotonin 5-HT1A | Nanomolar to Micromolar range |
| (Aminomethyl)benzamides | Adrenergic alpha1 | Nanomolar to Micromolar range nih.gov |
Note: This table presents data from studies on related benzamide derivatives to infer the potential receptor binding profile of this compound.
In cell-based assays, N-phenylbenzamide derivatives have exhibited a range of effects, including cytotoxicity against cancer cell lines. Imidazole-based N-phenylbenzamide derivatives have shown good activity against various cancer cell lines with IC50 values in the low micromolar range. nih.gov The antiproliferative activity of these compounds is often linked to the modulation of key cellular pathways. For instance, 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which share the anilino-scaffold, act as multikinase inhibitors, affecting cancer cell proliferation. youtube.com
Table 3: Cytotoxic Activity of N-phenylbenzamide Derivatives in Cell-Based Assays
| Compound Class | Cell Line | Reported EC50/IC50 Values |
|---|---|---|
| Imidazole-based N-phenylbenzamides | Various cancer cell lines | 7.5 - 11.1 µM nih.gov |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Vero cells (Cytotoxicity) | TC50 = 620 µM |
Note: This table presents data from studies on related N-phenylbenzamide derivatives to infer the potential cellular effects of this compound.
The N-phenylbenzamide scaffold has been extensively investigated for its antimicrobial and antiprotozoal properties. Studies have shown that N-phenylbenzamides possess broad-spectrum antibacterial and antifungal activities. nih.govnih.gov For example, certain N-phenethylbenzamide derivatives have shown potential antimicrobial activity against various bacteria with minimum inhibitory concentration (MIC) values in the range of 16-32 µg/mL. nih.gov
Furthermore, N-phenylbenzamide derivatives are known for their potent antiprotozoal activity, particularly against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.netacs.org This activity is often attributed to the ability of these compounds to bind to the minor groove of kinetoplast DNA (kDNA). researchgate.net
Table 4: Antimicrobial and Antiprotozoal Activity of N-phenylbenzamide Derivatives
| Compound Class | Organism | Reported MIC/IC50 Values |
|---|---|---|
| N-Phenethylbenzamides | S. flexneri, L. monocytogenes, MRSA, VRE | MIC = 16-32 µg/mL nih.gov |
| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli, Candida albicans | Zone of inhibition observed nih.gov |
| Bis(2-aminoimidazoline) N-phenylbenzamides | Trypanosoma brucei | Micromolar range researchgate.net |
Note: This table presents data from studies on related N-phenylbenzamide derivatives to infer the potential antimicrobial and antiprotozoal activity of this compound.
Elucidation of Molecular Targets and Pathways
The predicted biological activities of this compound are likely mediated through interactions with specific molecular targets and the modulation of cellular pathways. A prominent mechanism for the antiprotozoal activity of N-phenylbenzamide derivatives is their ability to act as DNA minor groove binders. nih.govnih.gov These crescent-shaped molecules can fit into the minor groove of the DNA double helix, particularly at AT-rich sequences, leading to the disruption of DNA-protein interactions and vital cellular processes. caltech.edubohrium.com This interaction can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, from their DNA binding sites, ultimately causing parasite death. researchgate.net
In the context of anticancer activity, the anilino-scaffold is a well-established pharmacophore in kinase inhibitors. youtube.comresearchgate.net Therefore, this compound could potentially inhibit various protein kinases involved in cancer cell proliferation and survival. The aniline group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
While direct SAR studies for this compound are unavailable, analysis of related compound series provides valuable insights.
The Benzamide Moiety: The substitution pattern on the benzamide ring is critical for activity. The presence of a halogen, such as the 4-bromo substituent in the target compound, can significantly influence biological activity. Halogenation can enhance potency, as seen in various inhibitors. nih.gov The position of the halogen is also important, with para-substitution often being favorable. youtube.com The nature of the halogen itself (e.g., bromo vs. chloro) can also modulate activity, often related to changes in lipophilicity and electronic properties. bohrium.com
The Anilino-Phenyl Moiety: The nature and substitution of the N-phenyl (anilinophenyl in this case) group are crucial for determining the biological activity profile. In kinase inhibitors, substitutions on the aniline ring can dictate selectivity and potency. youtube.com For antiprotozoal N-phenylbenzamides, modifications to this part of the molecule can affect DNA binding affinity and cell permeability. researchgate.net The presence of the second phenyl ring in the anilino group introduces additional steric and electronic factors that would need to be explored to understand their impact on activity. Studies on anilino compounds have shown that the position of substituents on the aniline ring plays a significant role in antioxidant activity, with the ortho position often being more active due to the potential for intramolecular hydrogen bonding. researchgate.net
Substituent Effects on Biological Activity
The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the bromine atom on the benzoyl ring and the aniline group are key features.
The presence of a halogen, such as bromine, on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. For instance, in a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the bromine atom is a crucial part of the core structure, which exhibits antibacterial and alkaline phosphatase inhibitory activities. mdpi.com The specific placement of the bromine at the para-position of the benzoyl ring in this compound likely influences its electronic properties and binding interactions with biological targets.
Furthermore, studies on nitrobenzyl carbamates have demonstrated that electron-donating substituents on the benzyl (B1604629) ring can accelerate fragmentation rates, a desirable characteristic for certain prodrug designs. rsc.org While the anilino group in this compound is not on a benzyl ring, its electron-donating nature through resonance can be expected to modulate the electronic environment of the entire molecule, which in turn can affect its biological activity. The anilino-phenyl moiety provides a secondary aromatic ring system that can engage in various non-covalent interactions, such as pi-stacking, with biological macromolecules.
Conformational Requirements for Activity
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses a degree of rotational freedom around the amide bond and the C-N and C-C single bonds connecting the phenyl rings. The preferred conformation for biological activity is one that allows for optimal interaction with the target biomolecule.
For the broader class of N-phenylbenzamide derivatives, a key conformational feature is the relative orientation of the two phenyl rings. This spatial arrangement is crucial for their ability to act as DNA minor groove binders. nih.gov The planarity or twisting of the molecule can influence how well it fits within the narrow groove of the DNA helix. The amide linkage provides a relatively rigid planar unit, while the flanking phenyl rings can rotate to adopt a specific dihedral angle that is complementary to the binding site.
Mechanistic Investigations at the Cellular and Subcellular Levels
While direct mechanistic studies on this compound are not extensively documented, insights can be drawn from investigations of structurally similar N-phenylbenzamide derivatives. A primary mechanism of action for this class of compounds, particularly in the context of antiprotozoal activity, is the binding to the minor groove of AT-rich DNA sequences. nih.gov This interaction is particularly relevant for targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov The binding of these molecules to kDNA can displace essential proteins, leading to the disruption of kDNA function and ultimately parasite death. nih.gov
At the subcellular level, this interaction with mitochondrial DNA (kDNA) points to the mitochondrion as a key organelle targeted by these compounds. The selective accumulation of these molecules within the parasite's mitochondria and their subsequent interaction with kDNA is a hallmark of their mechanism.
In the context of antiviral activity, some N-phenylbenzamide derivatives have been shown to exert their effects by increasing the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme that can inhibit the replication of viruses like HBV and HIV. scispace.com This suggests a mechanism that involves the modulation of host cellular factors to combat viral infections. scispace.com Although the precise pathway by which these compounds upregulate A3G is still under investigation, it represents a distinct mechanism from direct viral enzyme inhibition. scispace.com
For anticancer applications, related benzamide derivatives have been investigated as inhibitors of protein kinases. nih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding site of kinases, thereby blocking their catalytic activity and downstream signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov
Comparative Analysis with Analogous Compounds Regarding Biological Activity
A comparative analysis of this compound with its analogues reveals how subtle structural modifications can lead to significant differences in biological activity.
| Compound Name | Key Structural Difference from this compound | Primary Biological Activity |
| This compound | - | (Predicted based on analogues) Antimicrobial, Antiprotozoal, Anticancer |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Replacement of the anilino-phenyl group with a pyrazine-2-carboxamide and a methyl group on the bromo-phenyl ring. | Antibacterial (against XDR S. Typhi), Alkaline Phosphatase Inhibitor. mdpi.com |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Replacement of the bromine with chlorine, the anilino group with a methylamino group, and the addition of a methoxy (B1213986) group. | Anti-HBV activity. scispace.com |
| 4-(aminomethyl)benzamide (B1271630) derivatives | Introduction of a methylene (B1212753) linker between the aniline nitrogen and the phenyl ring. | Anticancer (Tyrosine Kinase Inhibitors). nih.gov |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Replacement of the anilino group with a sulfonylbenzoyl-L-valine moiety. | Antimicrobial, Antioxidant. mdpi.com |
The antibacterial activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide against extensively drug-resistant Salmonella Typhi highlights the potential of the bromo-phenylamide scaffold in combating resistant bacterial strains. mdpi.com The introduction of the pyrazine (B50134) ring and the methyl group likely alters the compound's target specificity and cellular uptake compared to this compound.
The potent anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which acts by upregulating the host defense protein A3G, showcases a distinct antiviral mechanism within the broader benzamide class. scispace.com The substitution of the bromine with a chlorine and the modifications on the other phenyl ring significantly tailor the compound's activity towards a viral target.
The development of 4-(aminomethyl)benzamide derivatives as tyrosine kinase inhibitors for cancer therapy underscores the versatility of the benzamide core. nih.gov The introduction of a flexible aminomethyl linker allows for optimal positioning within the kinase active site, a structural feature absent in the more rigid this compound. nih.gov
This comparative analysis demonstrates that while the this compound structure provides a foundational template, its biological activity profile is highly dependent on the specific nature and arrangement of its constituent chemical groups.
Preclinical Pharmacological Investigations of N 4 Anilinophenyl 4 Bromobenzamide
In Vivo Efficacy Studies in Animal Models
Extensive searches of scientific databases and research publications did not yield any studies detailing the in vivo efficacy of N-(4-anilinophenyl)-4-bromobenzamide in any animal models of disease.
Assessment of Efficacy in Specific Disease Models
There is no available data from preclinical studies assessing the efficacy of this compound in specific disease models.
Activity Relationship in Animal Models
No research has been published that investigates the structure-activity relationship of this compound or related compounds in animal models.
Histopathological and Biomarker Analysis from Animal Studies
No studies were found that conducted histopathological or biomarker analysis in animals treated with this compound.
Pharmacokinetic Profiling in Animal Models
There is a lack of published data regarding the pharmacokinetic properties of this compound in any preclinical animal models.
Absorption and Distribution Studies in Preclinical Models
Information on the absorption and distribution characteristics of this compound following administration in preclinical models is not available in the current scientific literature.
Metabolic Fate and Biotransformation Pathways
There are no published studies that elucidate the metabolic fate and biotransformation pathways of this compound.
Excretion Mechanisms
Comprehensive searches of available scientific literature and databases did not yield specific information on the excretion mechanisms of this compound in preclinical models. Studies detailing the routes of elimination, such as renal or biliary excretion, and the extent of metabolism versus direct excretion of the parent compound are not publicly available at this time.
Pharmacodynamic Markers in Preclinical Research
There is currently no specific information available in the public domain regarding the use of pharmacodynamic markers in preclinical research for this compound. Research identifying and validating biomarkers to assess the biological and therapeutic effects of this particular compound has not been published.
Derivatization and Analog Design Strategies for N 4 Anilinophenyl 4 Bromobenzamide
Synthetic Modifications and Scaffold Diversification
The chemical architecture of N-(4-anilinophenyl)-4-bromobenzamide offers multiple sites for synthetic modification, allowing for extensive scaffold diversification. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the compound's properties. Key areas for modification include the aniline (B41778) ring, the benzamide (B126) ring, and the amide linker.
Modifications of the Aniline and Benzamide Rings:
The peripheral phenyl rings are prime targets for substitution to modulate electronic and steric properties. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups onto either the 4-anilinophenyl or the 4-bromobenzamide (B181206) moiety. For instance, nitration followed by reduction can yield amino groups, which can be further functionalized. researchgate.net Halogenation, alkylation, or acylation can also be employed to introduce diverse substituents.
A common synthetic route involves the reaction of a substituted 4-nitrobenzoyl chloride with a substituted aniline, followed by the reduction of the nitro group to an amine. researchgate.net This modular approach allows for the generation of a library of analogs with varied substitution patterns on both aromatic rings. For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can significantly impact the molecule's biological activity and physical properties. nih.gov
Scaffold Hopping and Core Structure Alterations:
Beyond simple substitutions, more profound changes to the core scaffold can be explored. This can involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system. For example, the 1,2,4-triazole (B32235) ring is a known bioisostere for amide bonds and can be incorporated to create novel analogs with potentially different biological activities. nih.gov Similarly, the central benzamide scaffold can be replaced with other structures, such as a thiophene (B33073) or pyridine (B92270), to alter the geometry and hydrogen bonding capabilities of the molecule. researchgate.net
The amide linker itself can also be a point of modification. It can be replaced with more rigid or flexible linkers, or its orientation can be reversed to explore different binding modes with biological targets.
| Modification Site | Synthetic Strategy | Potential Outcome |
| 4-Anilinophenyl Ring | Electrophilic Aromatic Substitution (Nitration, Halogenation) | Modulation of electronic properties, introduction of new functional groups for further derivatization |
| 4-Bromobenzamide Ring | Suzuki or Stille Coupling at the bromine position | Introduction of aryl, heteroaryl, or alkyl groups to explore new binding pockets |
| Amide Linker | Replacement with bioisosteres (e.g., triazole, reverse amide) | Altered metabolic stability, modified hydrogen bonding pattern |
| Core Scaffold | Replacement of phenyl rings with heterocycles (e.g., pyridine, thiophene) | Changes in overall topology and potential for new biological targets |
Prodrug Design Strategies
Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. This strategy can be employed to improve the physicochemical properties of this compound, such as its solubility or ability to cross cell membranes.
One common approach is to mask polar functional groups. If derivatives of this compound contain a carboxylic acid or a primary amine, these can be temporarily modified. For instance, a carboxylic acid can be esterified to enhance lipophilicity and cell permeability. These esters are often designed to be cleaved by ubiquitous esterases in the body to release the active carboxylic acid. mdpi.com
Phosphorylation is another strategy to increase aqueous solubility, particularly for intravenous administration. A phosphate (B84403) group can be attached to a hydroxyl-containing analog, which is then cleaved by alkaline phosphatases in vivo to release the active compound. mdpi.com
For targeted delivery, prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as certain cancer cells. For example, a prodrug could be designed to be cleaved under the hypoxic conditions often found in solid tumors. nih.gov
| Prodrug Strategy | Modification | Activation Mechanism | Goal |
| Increased Lipophilicity | Esterification of a carboxylic acid group | Enzymatic cleavage by esterases | Enhanced cell permeability |
| Increased Aqueous Solubility | Addition of a phosphate group to a hydroxyl analog | Enzymatic cleavage by phosphatases | Suitability for intravenous formulation |
| Targeted Delivery | Hypoxia-activated protecting groups | Reduction in hypoxic environments | Selective release in tumor tissues |
| pH-Sensitive Release | Incorporation of ionizable groups | pH changes in specific cellular compartments | Targeted intracellular delivery |
Bioconjugation and Probe Development
Bioconjugation involves linking this compound or its derivatives to other molecules to create tools for biological research. These can include fluorescent probes for imaging, affinity probes for target identification, or tags for purification.
Fluorescent Probes:
To create a fluorescent probe, a derivative of this compound can be conjugated to a fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. For example, naphthalimide derivatives are known for their strong fluorescence and can be used to create probes for cellular imaging. beilstein-journals.org The synthesis would typically involve creating a derivative of the parent compound with a reactive handle (e.g., an amine or carboxylic acid) that can be covalently linked to the fluorophore.
Affinity-Based Probes:
For target identification, an affinity-based probe can be developed. This usually involves attaching a reactive group (a "warhead") and a reporter tag (like biotin) to the this compound scaffold. The warhead is designed to covalently bind to the biological target upon binding, and the biotin (B1667282) tag allows for the subsequent isolation and identification of the target protein via streptavidin affinity chromatography.
Analytical Derivatization:
Derivatization can also be used to improve the detection of this compound and its metabolites in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Tagging the molecule with a group that has a high proton affinity can significantly enhance its ionization efficiency and thus its detection sensitivity. nih.gov
| Probe Type | Conjugated Moiety | Application |
| Fluorescent Probe | Fluorophore (e.g., Naphthalimide, Rhodamine) | Cellular imaging, tracking distribution |
| Affinity Probe | Biotin and a reactive group | Target identification and validation |
| Analytical Probe | High proton affinity tag | Enhanced detection in mass spectrometry |
Development of Advanced Analogues for Specific Research Objectives
By combining the strategies of synthetic modification and a deep understanding of the biological target, advanced analogues of this compound can be designed for specific research purposes.
For instance, if the parent compound is found to be an inhibitor of a particular kinase, analogues can be designed to improve potency and selectivity. This often involves exploring the "hinge-binding" region of the kinase, a key area for inhibitor interaction. Modifications to the this compound scaffold can be made to optimize interactions with this region. researchgate.net
The development of analogues with improved metabolic stability is another key objective. This can be achieved by replacing metabolically labile groups with more stable ones. For example, if a methyl group is being oxidized, it could be replaced with a trifluoromethyl group or incorporated into a cyclopropyl (B3062369) group.
Furthermore, analogues can be designed to target specific protein-protein interactions or to act as molecular glues, inducing the degradation of a target protein via the ubiquitin-proteasome system (a strategy known as PROTAC, or proteolysis-targeting chimera). This would involve conjugating a derivative of this compound to a ligand for an E3 ubiquitin ligase.
| Research Objective | Design Strategy | Example Modification |
| Increased Potency | Optimize interactions with the target's binding site | Introduction of hydrogen bond donors/acceptors |
| Enhanced Selectivity | Exploit differences between target and off-target binding sites | Introduction of bulky groups to create steric clashes with off-targets |
| Improved Metabolic Stability | Replace metabolically labile groups | Fluorination or replacement of a phenyl ring with a pyridine ring |
| Novel Mechanism of Action | Conjugation to an E3 ligase ligand | Development of a PROTAC |
Future Research Directions and Translational Potential for N 4 Anilinophenyl 4 Bromobenzamide
Emerging Research Areas for the Compound
Due to the lack of existing research, any potential research areas for N-(4-anilinophenyl)-4-bromobenzamide are hypothetical. The initial steps would involve its synthesis and characterization, followed by broad-spectrum screening to identify any biological activity.
Integration with Advanced Technologies
Without a known biological target or activity, discussing the integration of advanced technologies is premature. Future research could potentially involve computational modeling and high-throughput screening to predict and test its biological effects.
Unexplored Biological Pathways and Targets
The biological pathways and targets of this compound are entirely unexplored. The primary research objective would be to identify if the compound interacts with any biological molecules and what cellular pathways it may modulate.
Challenges and Opportunities in this compound Research
The primary challenge is the complete lack of foundational research. This also presents a significant opportunity for novel discoveries, should the compound exhibit any interesting biological properties.
Prospects for Preclinical Development and Further Investigation
The prospects for preclinical development are contingent on the outcomes of initial exploratory studies. Should this compound demonstrate a desirable biological activity profile, it could then move into the preclinical development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
